![molecular formula C13H13ClN2O2 B1453482 Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 864426-87-9](/img/structure/B1453482.png)
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, also known as EMCPC, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a versatile compound that has been used in a variety of applications, from drug delivery to protein synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EMCPC.
Scientific Research Applications
Antiviral Activity
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: and its derivatives have shown promising results as antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to inhibit the replication of various viruses, including influenza and hepatitis C virus . The pyrazole ring, a feature in this compound, is known for its ability to interact with viral enzymes or proteins, potentially blocking the viral life cycle.
Anticancer Potential
The structural complexity of Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate makes it a candidate for anticancer drug development. Indole derivatives have been found to possess anticancer activities, suggesting that this compound could be synthesized and screened for similar properties .
Antidiabetic Applications
Indole derivatives have been reported to exhibit antidiabetic effects. The pyrazole compound could be synthesized and tested for its ability to regulate blood glucose levels, offering a new avenue for diabetes treatment .
properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPAQVTUYKMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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